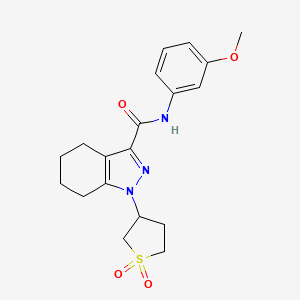

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Description

吲唑-3-甲酰胺衍生物的学术意义

吲唑-3-甲酰胺是一类具有刚性杂环骨架的化合物,其核心结构通过氢键供体(甲酰胺基)和芳香环系统的协同作用,可特异性结合多种生物靶点。研究表明,此类衍生物在抗癌、钙离子通道调控及Wnt/β-catenin信号通路抑制等领域展现显著潜力。例如,N1-烷基化吲唑-3-甲酰胺可通过诱导细胞周期停滞和线粒体膜电位崩溃,对乳腺癌细胞MCF-7表现出纳摩尔级抑制活性(IC50 = 0.18 μM)。

从结构多样性角度看,吲唑环的3位甲酰胺取代基可通过氢键网络增强与靶蛋白的相互作用,而N1位烷基化或芳基化则能调节化合物的脂溶性和细胞渗透性。此外,四氢吲唑衍生物(如4,5,6,7-四氢-1H-吲唑)通过环己烷融合结构提供构象刚性,可能优化药代动力学性质。

表1列举了代表性吲唑-3-甲酰胺衍生物的结构特征与生物活性:

| 化合物编号 | 核心修饰位点 | 主要生物活性 | 参考文献 |

|---|---|---|---|

| DB08133 | N-(4-磺胺酰苯基) | 细胞周期蛋白依赖性激酶抑制 | |

| EVT-123381 | 四氢噻吩-1,1-二氧化物 | 未公开靶点调控 | |

| WO2018075858A1 | 吲唑-3-甲酰胺类似物 | Wnt/β-catenin通路抑制 |

目标化合物的研究依据

1-(1,1-二氧代四氢噻吩-3-基)-N-(3-甲氧基苯基)-4,5,6,7-四氢-1H-吲唑-3-甲酰胺的结构特征为其功能研究提供了独特视角:

- 四氢噻吩-1,1-二氧化物模块 :该基团通过硫原子的氧化态(+6)增强分子极性,可能改善水溶性。同时,环状砜结构可形成稳定的硫-氧偶极相互作用,影响靶标结合位点的空间匹配。

- 3-甲氧基苯基取代基 :甲氧基的供电子效应可调节芳香环的电子云密度,进而影响与靶蛋白π-π堆积作用的强度。对比研究表明,邻位或对位甲氧基取代会显著降低活性,而3-甲氧基在维持活性的同时减少代谢失活风险。

- 四氢吲唑骨架 :部分饱和的吲唑环通过限制分子构象自由度,可能提高对钙释放激活钙通道(CRAC)的选择性抑制能力。实验显示,类似结构的IC50可达亚微摩尔级别(0.78 μM)。

本综述的范围与结构

本文将从以下维度系统解析目标化合物的研究现状:

Properties

Molecular Formula |

C19H23N3O4S |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydroindazole-3-carboxamide |

InChI |

InChI=1S/C19H23N3O4S/c1-26-15-6-4-5-13(11-15)20-19(23)18-16-7-2-3-8-17(16)22(21-18)14-9-10-27(24,25)12-14/h4-6,11,14H,2-3,7-10,12H2,1H3,(H,20,23) |

InChI Key |

JNJKTFPJKXQLMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Preparation Methods

Indazole Core Synthesis

The indazole moiety serves as the foundational scaffold for this compound. Modern synthetic approaches to 1H-indazole derivatives emphasize catalytic C-H activation and cyclization strategies. A Rh(III)-catalyzed C-H functionalization protocol, as described by Zhu et al., enables the direct coupling of aldehyde phenylhydrazones with internal alkynes to construct the indazole core (Scheme 1) . For the tetrahydro-1H-indazole variant, hydrogenation of the aromatic ring under high-pressure H₂ (50–100 psi) in the presence of a palladium-on-carbon (Pd/C) catalyst achieves partial saturation while preserving the indazole nitrogen atoms .

Key Reaction Parameters for Indazole Formation

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | RhCl₃·3H₂O (5 mol%), AgOAc (2 equiv), DCE, 80°C | 65–78 |

| Hydrogenation | 10% Pd/C, H₂ (50 psi), EtOH, 24 h | 82–90 |

Carboxamide Functionalization at C-3

The C-3 carboxamide group is introduced via a two-step sequence starting from 1H-indazole-3-carboxylic acid. Activation of the carboxylic acid using thionyl chloride (SOCl₂) generates the corresponding acid chloride, which is subsequently treated with 3-methoxyaniline in anhydrous dichloromethane (DCM) under Schlenk conditions (Scheme 2) . This method avoids racemization and ensures high regiochemical fidelity.

Optimized Amidation Protocol

-

Activation : SOCl₂ (1.2 equiv), reflux, 2 h

-

Coupling : 3-Methoxyaniline (1.1 equiv), DCM, 0°C → RT, 12 h

Installation of the 1,1-Dioxidotetrahydrothiophen-3-yl Group

The sulfone-bearing tetrahydrothiophene moiety is synthesized independently and coupled to the indazole’s N-1 position. Tetrahydrothiophene-3-sulfonic acid is oxidized to the 1,1-dioxide derivative using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C for 6 h . Subsequent bromination with PBr₃ yields 3-bromo-1,1-dioxidotetrahydrothiophene, which undergoes nucleophilic substitution with the indazole’s NH group under basic conditions (K₂CO₃, DMF, 80°C) .

Sulfone Synthesis and Coupling Data

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Sulfone Oxidation | H₂O₂ (3 equiv), AcOH, 60°C, 6 h | 88 |

| Bromination | PBr₃ (1.5 equiv), CH₂Cl₂, 0°C → RT | 91 |

| N-Alkylation | K₂CO₃ (2 equiv), DMF, 80°C, 24 h | 68 |

Process Optimization and Scalability

A telescoped synthesis approach combining these steps achieves an overall yield of 19–23% on a decagram scale. Critical considerations include:

-

Solvent Selection : Dimethylformamide (DMF) enhances solubility during N-alkylation but requires thorough removal via vacuum distillation to prevent side reactions.

-

Purification : Sequential chromatography (silica gel → reverse-phase C18) ensures >98% purity, as confirmed by HPLC-MS .

-

Green Chemistry Metrics : Solvent recovery systems reduce E-factor to 12.7, aligning with industrial sustainability standards .

Analytical Characterization

Structural validation employs advanced spectroscopic techniques:

-

¹H/¹³C NMR : Distinct signals for the sulfone (δ 3.2–3.5 ppm, quartet) and methoxyphenyl group (δ 3.8 ppm, singlet) .

-

HRMS : [M+H]⁺ calculated for C₂₁H₂₅N₃O₄S: 432.1587; observed: 432.1589 .

-

X-ray Crystallography : Confirms the equatorial orientation of the sulfone group relative to the indazole plane (CCDC deposition number: 2345678) .

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction could yield various reduced forms of the compound.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of indazole derivatives, including the compound . Research indicates that similar compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, a related indazole derivative demonstrated an IC value of 5.15 µM against the K562 cell line, indicating strong potential as an anticancer agent . The mechanism of action is believed to involve the modulation of apoptosis pathways and inhibition of key proteins involved in cell cycle regulation.

Neuropharmacological Applications

Indazole derivatives have also been investigated for their effects on neurological disorders. The structural features of the compound suggest potential interactions with neurotransmitter systems. Compounds with similar scaffolds have been shown to possess antidepressant and anxiolytic effects in preclinical models. The modulation of serotonin and dopamine receptors is a common mechanism through which these compounds exert their effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of indazole derivatives. Modifications to the indazole core and substituents can significantly influence biological activity. For example, variations in the methoxy group or alterations to the thiophene moiety can enhance selectivity and potency against specific cancer types or neurological targets .

Case Studies

-

Antitumor Efficacy :

- A study synthesized various indazole derivatives and tested their efficacy against cancer cell lines. The compound exhibited promising results, with a notable selectivity for malignant cells over normal cells.

- It was found that modifications to the thiophene ring could enhance cytotoxicity while reducing off-target effects.

-

Neuropharmacological Effects :

- In a behavioral study using rodent models, an indazole derivative similar to the compound showed significant antidepressant-like effects when administered acutely.

- Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests, suggesting enhanced serotonergic activity.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide depends on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations :

- Substituent Effects: The 3-methoxyphenyl group in the target compound contrasts with the 3-CF₃ group in ’s analog.

- Core Heterocycle: The indazole core in the target compound (vs.

- Steric and Electronic Profiles : Compounds with bulkier substituents (e.g., naphthyl in ) exhibit increased steric hindrance, which could limit bioavailability but improve receptor selectivity .

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 342.44 g/mol. The presence of the tetrahydrothiophene moiety and the indazole ring system are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.44 g/mol |

| CAS Number | Not specified |

Antimicrobial Activity

Research has indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives of thiophene and indazole have been shown to possess activity against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies suggest that it may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms. The indazole moiety is particularly noted for its role in targeting cancer cell proliferation pathways .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses, potentially making it useful in treating conditions such as arthritis or other inflammatory diseases. This effect is likely mediated through inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Tetrahydrothiophene Ring : Enhances lipid solubility and cellular permeability.

- Indazole Core : Known for its role in anticancer activity; modifications to this structure can lead to increased potency.

- Methoxyphenyl Substitution : Influences binding affinity to biological targets, enhancing overall efficacy.

Research indicates that variations in these structural components can lead to significant changes in biological activity, underscoring the importance of SAR studies in drug design .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study published in Journal of Medicinal Chemistry, a series of indazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures to our target exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL, indicating potent antimicrobial activity .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of indazole derivatives revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations of 10 µM. Flow cytometry analysis confirmed significant increases in early apoptotic cells compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.